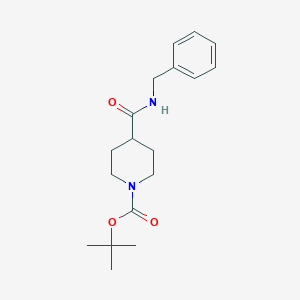
N-Benzyl 1-boc-piperidine-4-carboxamide
Vue d'ensemble
Description
N-Benzyl 1-BOC-piperidine-4-carboxamide, also known as tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C18H26N2O3 . It has a molecular weight of 318.41 .
Synthesis Analysis
The synthesis of N-Benzyl 1-BOC-piperidine-4-carboxamide involves two stages . In the first stage, N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is reacted with benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane under an inert atmosphere . In the second stage, benzylamine is added to the reaction mixture with triethylamine in dichloromethane .Molecular Structure Analysis
The molecular structure of N-Benzyl 1-BOC-piperidine-4-carboxamide is characterized by a piperidine ring substituted with a benzylcarbamoyl group and a tert-butyl ester . The canonical SMILES representation of the molecule is CC©©OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
N-Benzyl 1-BOC-piperidine-4-carboxamide has a number of physical and chemical properties. It has a molecular weight of 318.41 and a molecular formula of C18H26N2O3 . The compound has a complexity of 403 and a topological polar surface area of 58.6Ų . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
- Scientific Field : Organic Chemistry
- Application Summary : Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of Cholinesterase Receptors
- Scientific Field : Pharmacology
- Application Summary : The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
- Methods of Application : The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
- Results or Outcomes : This interaction is crucial for the successful inhibition of cholinesterase receptors .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 1-boc-piperidine-4-carboxamide | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

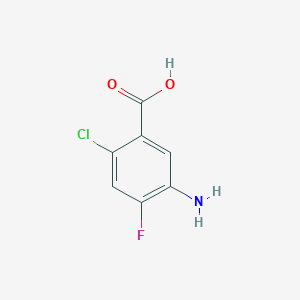

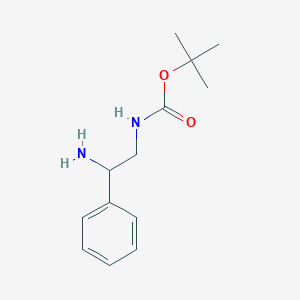
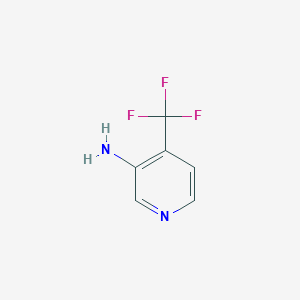
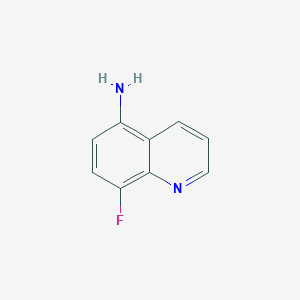
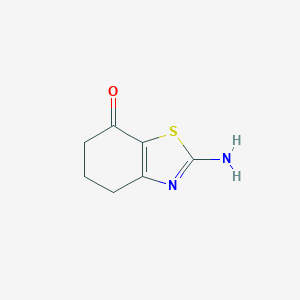
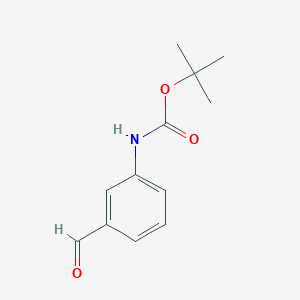
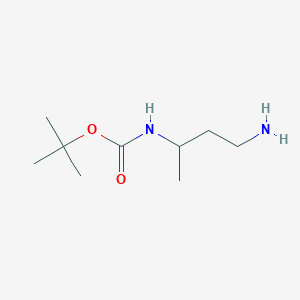
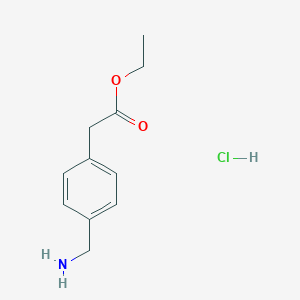
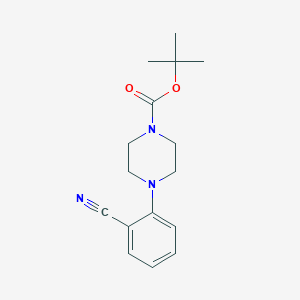
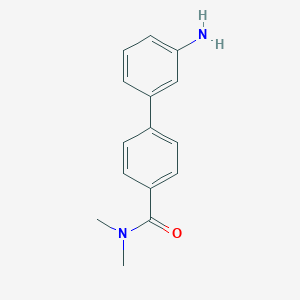
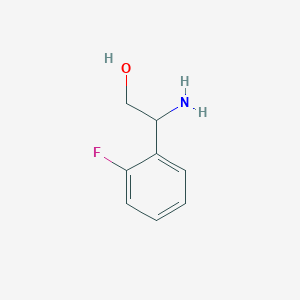
![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)